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Abstract

2,2,3-Tribromopropanal is a halogenated aldehyde of interest in synthetic organic chemistry.
Due to the limited availability of its experimental spectroscopic data in public databases, this
guide provides a comprehensive overview based on predictive analysis and data from
structurally related compounds. This document outlines the predicted *H NMR, 3C NMR, IR,
and mass spectrometry data for 2,2,3-Tribromopropanal, along with a detailed experimental
protocol for its synthesis and subsequent spectroscopic characterization. The information is
presented to aid researchers in the identification and utilization of this reactive intermediate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,2,3-Tribromopropanal.
These predictions are derived from established principles of NMR, IR, and MS, and by
comparison with analogous brominated and aldehydic compounds.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for 2,2,3-Tribromopropanal

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b104087?utm_src=pdf-interest
https://www.benchchem.com/product/b104087?utm_src=pdf-body
https://www.benchchem.com/product/b104087?utm_src=pdf-body
https://www.benchchem.com/product/b104087?utm_src=pdf-body
https://www.benchchem.com/product/b104087?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

] Predicted
Predicted . .
] ) Predicted Coupling
Proton Chemical Shift o Notes
Multiplicity Constant (J,
(3, ppm)
Hz)
The aldehydic
proton is highly
) deshielded by
Aldehydic Proton ] ]
9.5-9.8 Singlet (s) N/A the adjacent
(-CHO)
carbonyl group
and the two a-
bromine atoms.
These protons
are adjacent to a
quaternary
carbon and thus
Methylene . will not exhibit
4.0-45 Singlet (s) N/A

Protons (-CH2zBr)

splitting. The
chemical shift is
influenced by the
electronegative

bromine atom.

Predicted *C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for 2,2,3-Tribromopropanal

Predicted Chemical Shift

Carbon Notes
(3, ppm)
The carbonyl carbon is
Carbonyl Carbon (C=0) 185- 195 o )
significantly deshielded.
This carbon is deshielded by
Quaternary Carbon (-CBrz-) 60 - 70 )
two bromine atoms.
This carbon is deshielded by
Methylene Carbon (-CHzBr) 35-45

the adjacent bromine atom.
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Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for 2,2,3-Tribromopropanal

Predicted
Functional Group Absorption Range Intensity Notes
(cm™)
The presence of two
) 2820-2850 and 2720- ) distinct bands is
Aldehydic C-H Stretch Medium o
2750 characteristic of
aldehydes.[1][2][3][4]
The presence of a-
halogens typicall
Carbonyl (C=0) ) I ypicaty
1725 - 1745 Strong increases the C=0
Stretch )
stretching frequency.
[LI[2]5106]L7118]
C-H Bend (Methylene) 1400 - 1450 Medium
The presence of
multiple bromine
C-Br Stretch 500 - 650 Strong atoms may lead to a

complex pattern in this

region.[9]

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Fragmentation Patterns for 2,2,3-Tribromopropanal
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m/z Value Proposed Fragment Notes

The molecular ion cluster will
exhibit a characteristic isotopic

[M]+, [M+2]+, [M+4]+, [M+6]+ CsHsBrsO* pattern due to the presence of
three bromine atoms (’°Br and
81Br).[10]

Loss of the aldehydic

hydrogen is a common

[M-H]+ C3H2BrsO* )

fragmentation pathway for

aldehydes.[11][12]

Loss of a bromine atom is a
[M-Br]+ CsHsBr20* ]

facile process.

a-cleavage leading to the loss
[M-CH2Br]+ C2HBr20* )

of the bromomethyl radical.

A fragment corresponding to
[CHO]+ CHO* )

the formyl cation.[12]
[CH2Br]+ CH2Br* Bromomethyl cation.

Experimental Protocols
Synthesis of 2,2,3-Tribromopropanal

A plausible synthetic route to 2,2,3-Tribromopropanal involves the bromination of acrolein
(propenal). Acrolein is a readily available starting material.[13]

Reaction Scheme:
CH2=CH-CHO + 2 Br2 » BrCH2-CBr2-CHO
Procedure:

e Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser, dissolve acrolein (1 equivalent) in a suitable inert
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solvent such as carbon tetrachloride or dichloromethane. The reaction should be carried out
under a fume hood due to the toxicity and volatility of the reactants.

e Bromination: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of bromine (2
equivalents) in the same solvent from the dropping funnel with continuous stirring. The rate
of addition should be controlled to maintain the reaction temperature below 10 °C. The
disappearance of the bromine color indicates the progress of the reaction.

o Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature
for an additional hour. Wash the reaction mixture with a saturated aqueous solution of
sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

 Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the
solvent under reduced pressure using a rotary evaporator. The crude product can be further
purified by vacuum distillation.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the purified 2,2,3-
Tribromopropanal in 0.5-0.7 mL of deuterated chloroform (CDCls) containing
tetramethylsilane (TMS) as an internal standard.

e 1H NMR Spectroscopy: Acquire the *H NMR spectrum on a 300 MHz or higher field NMR
spectrometer.

e 13C NMR Spectroscopy: Acquire the 13C NMR spectrum on the same instrument. A larger
number of scans may be required for 3C NMR due to the low natural abundance of the 13C
isotope.

2.2.2. Infrared (IR) Spectroscopy

e Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride
(NaCl) or potassium bromide (KBr) plates to form a thin film.

o Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm™1.
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2.2.3. Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent
(e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source,
such as electron ionization (EI) or electrospray ionization (ESI).

o Data Acquisition: Obtain the mass spectrum, ensuring a sufficient mass range to observe the
molecular ion cluster and key fragments.
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Caption: General workflow for the synthesis and spectroscopic analysis.
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Caption: Logical relationship of spectroscopic data for 2,2,3-Tribromopropanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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